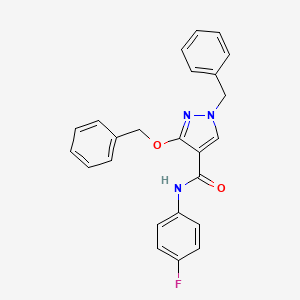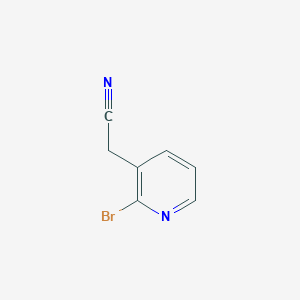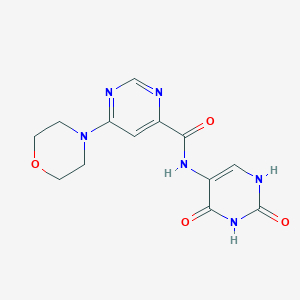
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a morpholine group, which is an organic chemical compound having a six-membered ring with four carbon atoms and one oxygen atom and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates have been synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction analysis, NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the enol form of the compound reacting with other reagents .Wissenschaftliche Forschungsanwendungen
Overview of Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives, including compounds such as N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide, have been the subject of extensive scientific research due to their wide range of pharmacological effects. These compounds are known for their roles in various biological activities, which have led to their exploration in therapeutic applications, especially in the treatment of cancer and inflammatory diseases.
Synthesis and Characterization of Tetrahydropyrimidine Derivatives
Research on the synthesis and characterization of substituted 1,2,3,4 tetrahydropyrimidine derivatives has shown these compounds to exhibit potent in vitro anti-inflammatory activity. These studies, focusing on the development of new synthetic methods, have contributed to understanding the structure-activity relationships critical for the pharmacological effects of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).
Anticancer and Anti-inflammatory Applications
The exploration of pyrimidine derivatives in the context of anticancer and anti-inflammatory applications has been a significant area of research. Studies have summarized recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds are attributed to inhibitory responses against the expression and activities of certain vital inflammatory mediators, showcasing their potential as potent anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Pharmacological Effects Beyond Anticancer and Anti-inflammatory
Pyrimidine derivatives are not limited to anticancer and anti-inflammatory effects but also show a range of pharmacological activities, including antioxidant, antibacterial, antiviral, and analgesic properties. This broad spectrum of activities is due to their structural versatility and ability to interact with various biological targets, making them valuable scaffolds for drug development (JeelanBasha & Goudgaon, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c20-11(17-9-6-14-13(22)18-12(9)21)8-5-10(16-7-15-8)19-1-3-23-4-2-19/h5-7H,1-4H2,(H,17,20)(H2,14,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBJECUEHUXRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

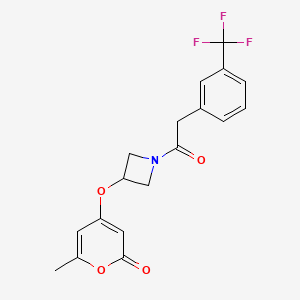
![(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2922957.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)
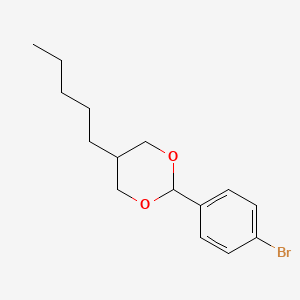
![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)

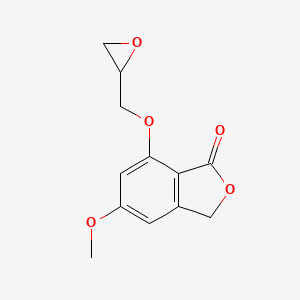
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
